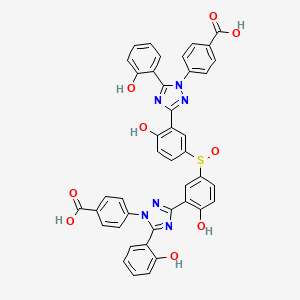
Deferasirox Impurity F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deferasirox sulfoxide dimer is a derivative of deferasirox, an oral iron chelator primarily used to treat chronic iron overload due to blood transfusions. This compound is formed by the oxidation of deferasirox, resulting in the formation of a sulfoxide group. The dimerization of deferasirox sulfoxide enhances its stability and potentially modifies its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of deferasirox sulfoxide dimer typically involves the oxidation of deferasirox. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The resulting sulfoxide is then subjected to dimerization, which can be facilitated by using catalysts or specific reaction conditions that promote the formation of the dimeric structure.
Industrial Production Methods
In an industrial setting, the production of deferasirox sulfoxide dimer would involve large-scale oxidation of deferasirox followed by purification processes such as crystallization or chromatography to isolate the dimer. The process would be optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Deferasirox sulfoxide dimer undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Deferasirox or its sulfide form.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Deferasirox sulfoxide dimer has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and dimerization reactions.
Biology: Investigated for its potential effects on cellular iron metabolism and oxidative stress.
Medicine: Explored for its enhanced iron-chelating properties and potential therapeutic benefits in conditions of iron overload.
Wirkmechanismus
The mechanism of action of deferasirox sulfoxide dimer involves its ability to bind iron ions. The sulfoxide group enhances the compound’s affinity for iron, forming stable complexes that are excreted from the body. This helps in reducing iron overload in patients. The dimerization may also affect the compound’s distribution, metabolism, and excretion, potentially improving its efficacy and safety profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deferasirox: The parent compound, primarily used as an iron chelator.
Deferiprone: Another oral iron chelator with a different chemical structure.
Deferoxamine: An injectable iron chelator used for acute iron toxicity.
Uniqueness
Deferasirox sulfoxide dimer is unique due to its dimeric structure and the presence of the sulfoxide group. These modifications potentially enhance its stability, iron-binding affinity, and pharmacokinetic properties compared to deferasirox and other iron chelators.
Eigenschaften
Molekularformel |
C42H28N6O9S |
|---|---|
Molekulargewicht |
792.8 g/mol |
IUPAC-Name |
4-[3-[5-[3-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxyphenyl]sulfinyl-2-hydroxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C42H28N6O9S/c49-33-7-3-1-5-29(33)39-43-37(45-47(39)25-13-9-23(10-14-25)41(53)54)31-21-27(17-19-35(31)51)58(57)28-18-20-36(52)32(22-28)38-44-40(30-6-2-4-8-34(30)50)48(46-38)26-15-11-24(12-16-26)42(55)56/h1-22,49-52H,(H,53,54)(H,55,56) |
InChI-Schlüssel |
FXPVFQODOAHTLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)S(=O)C5=CC(=C(C=C5)O)C6=NN(C(=N6)C7=CC=CC=C7O)C8=CC=C(C=C8)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
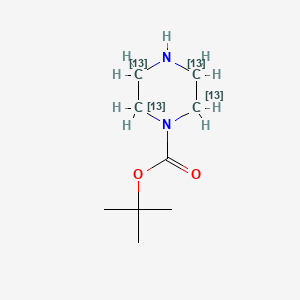
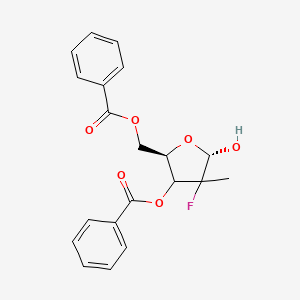
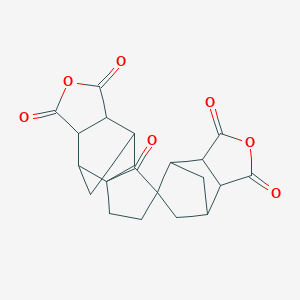
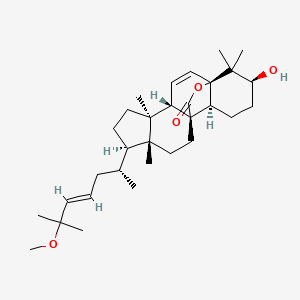
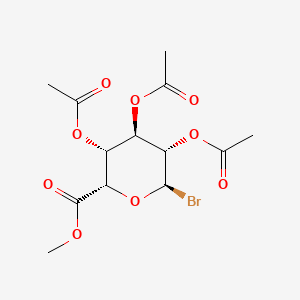
![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)
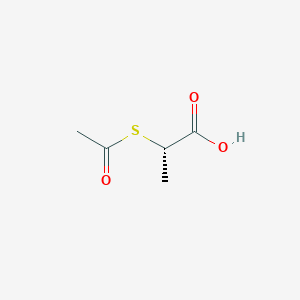
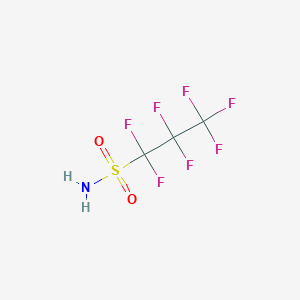
![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)
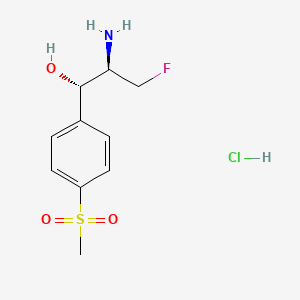
![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
